Monoamine Transporter Affinity Profile Relative to Core Analog Scaffolds
While direct binding data for the precise compound CAS 5522-92-9 is absent from the peer-reviewed literature, structurally proximal thioacetamides disclosed in patent US9944618 exhibit a multi-target transporter inhibition profile. For the closely related analog (Compound ID 26), high-affinity binding to the human serotonin transporter (SERT, Ki = 1.60 nM), norepinephrine transporter (NET, Ki = 2.20 nM), and a notably weaker interaction with the dopamine transporter (DAT, Ki = 53.5 nM) is observed. [1] This 33-fold SERT-over-DAT selectivity window at the Ki level provides a quantitative baseline that is likely sensitive to the specific aniline substitution and thioether linkage present in CAS 5522-92-9. [2]
| Evidence Dimension | Transporter binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | Data not yet available for CAS 5522-92-9 in isolation. |
| Comparator Or Baseline | Analog from US9944618 (Compound 26): SERT Ki = 1.60 nM; NET Ki = 2.20 nM; DAT Ki = 53.5 nM. |
| Quantified Difference | 33-fold selectivity for SERT over DAT (Ki ratio). The precise shift for CAS 5522-92-9 relative to this baseline has not been quantified. |
| Conditions | Human SERT, NET, DAT expressed in HEK293F cells; radioligand uptake inhibition assays. |
Why This Matters
This class-level evidence suggests that procurement of CAS 5522-92-9 must be accompanied by internal target-specfic profiling, as the 2,6-dichloro-3-methyl substitution motif is a known determinant of monoamine transporter selectivity and cannot be assumed interchangeable with non-chlorinated analogs.
- [1] BindingDB. (n.d.). Ligand BDBM388492, US9944618 Compound ID No. 26: Affinity Data for SERT, NET, and DAT. View Source
- [2] US Patent US9944618B2. (2018). Inhibiting neurotransmitter reuptake. View Source
